molecular formula C15H19NO4 B11816988 Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate

Cat. No.: B11816988
M. Wt: 277.31 g/mol
InChI Key: CBEUSIIYRKAXIW-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a methoxybenzyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Esterification: The carboxylate ester is formed through an esterification reaction involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the piperidine ring, methoxybenzyl group, and carboxylate ester in this compound provides distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest.

Biological Activity

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a methoxybenzyl group and a carboxylate moiety. The synthesis typically involves multi-step reactions, including the formation of the piperidine scaffold followed by functionalization at the benzyl position. For example, one synthesis route described includes the use of bromides and carboxylic acids under specific conditions to yield the desired product with good yields .

Antitubercular Activity

Recent studies have evaluated the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicated that derivatives of this compound exhibited significant activity against both drug-sensitive and multidrug-resistant strains of Mtb. For instance, certain derivatives showed MIC values as low as 0.125 µg/mL against Mtb H37Rv, which is comparable to established antitubercular agents like moxifloxacin .

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Activity Against
19l0.125Mtb H37Rv
19g1MDR-Mtb
19m4MSSA

Antibacterial Activity

In addition to its antitubercular properties, the compound has demonstrated antibacterial effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for these activities ranged from <0.008 to 32 µg/mL, indicating a broad spectrum of efficacy .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro evaluations revealed that it inhibits cancer cell proliferation across several lines, including leukemia and cervical cancer cells. The IC50 values for these activities were notably low, suggesting potent antiproliferative effects.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)0.75Induction of apoptosis
HeLa (Cervical)0.70Cell cycle arrest in G2/M phase
L1210 (Leukemia)1.1Tubulin polymerization inhibition

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Antimycobacterial : The compound's ability to inhibit cell wall synthesis in Mtb is crucial for its antitubercular activity.
  • Antibacterial : Similar mechanisms involving disruption of bacterial cell integrity are likely at play against Gram-positive strains.
  • Anticancer : The compound's interaction with tubulin suggests that it may inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in treating resistant infections and certain cancers. For instance, derivatives with enhanced lipophilicity have shown improved bioavailability and potency against resistant strains of bacteria and cancer cells.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-19-13-6-3-11(4-7-13)9-16-10-12(15(18)20-2)5-8-14(16)17/h3-4,6-7,12H,5,8-10H2,1-2H3

InChI Key

CBEUSIIYRKAXIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CCC2=O)C(=O)OC

Origin of Product

United States

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